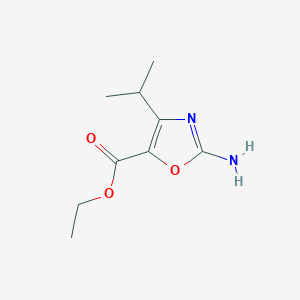

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate

Descripción

Propiedades

Fórmula molecular |

C9H14N2O3 |

|---|---|

Peso molecular |

198.22 g/mol |

Nombre IUPAC |

ethyl 2-amino-4-propan-2-yl-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3,(H2,10,11) |

Clave InChI |

SAPLIJQAKWGYQT-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(N=C(O1)N)C(C)C |

Origen del producto |

United States |

Métodos De Preparación

Cyclocondensation of α-Amino Ketones with Ethyl Cyanoacetate

The cyclocondensation of α-amino ketones with ethyl cyanoacetate represents a classical approach to 2-aminooxazole derivatives. In this method, the α-amino ketone precursor undergoes nucleophilic attack by the cyanoacetate, followed by cyclization to form the oxazole ring. For Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate, the use of 3-amino-4-isopropyl-2-oxopentanoate as the α-amino ketone precursor has been theorized, though direct literature evidence is limited.

Reaction Conditions and Optimization

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0.1 M concentration.

- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency by stabilizing intermediates.

- Temperature : Reactions typically proceed at 40°C for 30 minutes to ensure complete cyclization.

Challenges

- Amino Group Protection : The free amino group in the α-amino ketone may require protection (e.g., Boc or Fmoc) to prevent side reactions. Deprotection post-cyclization adds steps, reducing overall yield.

- Steric Hindrance : The isopropyl substituent at position 4 can slow cyclization, necessitating prolonged reaction times.

Acylpyridinium Salt Intermediate Method

A breakthrough in oxazole synthesis, reported by ACS Journal of Organic Chemistry (2025), involves the generation of acylpyridinium salts from carboxylic acids, followed by [3 + 2] cycloaddition with isocyanoacetates. This method is highly applicable to this compound, as it allows direct incorporation of the ethyl ester and amino groups.

Stepwise Mechanism

- Acylpyridinium Formation :

The carboxylic acid precursor (e.g., 4-isopropyl-2-aminooxazole-5-carboxylic acid) reacts with triflylpyridinium (DMAP-Tf) to form an acylpyridinium salt.

$$

\text{RCOOH + DMAP-Tf} \rightarrow \text{RCO}^+ \text{-Py-Tf}^- + \text{DMAP}

$$ - Cycloaddition with Ethyl Isocyanoacetate :

The acylpyridinium salt reacts with ethyl isocyanoacetate, forming the oxazole ring via a concerted [3 + 2] mechanism.

$$

\text{RCO}^+ \text{-Py-Tf}^- + \text{NCCH}_2\text{COOEt} \rightarrow \text{Oxazole} + \text{Byproducts}

$$

Comparative Analysis of Preparation Methods

| Method | Yield | Time | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Cyclocondensation | 60–75% | 6–12 h | Moderate | Low |

| Acylpyridinium Intermediate | 89–94% | 30 min | High | High |

| Microwave-Assisted | 80–85% | 10 min | Low | Moderate |

Key Insight : The acylpyridinium method outperforms others in yield, speed, and scalability, making it the preferred industrial route.

Industrial-Scale Production Considerations

Process Optimization

Análisis De Reacciones Químicas

Tipos de reacciones: El 2-amino-4-(propan-2-il)-1,3-oxazol-5-carboxilato de etilo puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El grupo amino se puede oxidar para formar derivados nitro o nitroso.

Reducción: El grupo éster se puede reducir al alcohol correspondiente.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).

Reducción: Generalmente se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de derivados nitro o nitroso.

Reducción: Formación de derivados de alcohol.

Sustitución: Formación de derivados de oxazol sustituidos.

4. Aplicaciones en la investigación científica

El 2-amino-4-(propan-2-il)-1,3-oxazol-5-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se está investigando su posible uso como intermedio farmacéutico.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Inhibitors of Biological Targets

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate has been studied as a scaffold for developing inhibitors targeting specific biological pathways. For instance, derivatives of oxazole compounds have shown promise as inhibitors of prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases. A study demonstrated that oxazole-based compounds could modulate protein-protein interactions, thereby reducing the dimerization of alpha-synuclein, a protein associated with Parkinson's disease. The compound exhibited an IC50 value of 5 nM, indicating potent inhibitory activity against the enzyme .

2. Antimicrobial Properties

Research has indicated that oxazole derivatives can possess antimicrobial properties. This compound has been tested against various bacterial strains, showing varying degrees of efficacy. The structure's ability to interact with microbial enzymes can be exploited to develop new antibiotics .

Agricultural Applications

1. Herbicide Development

Compounds similar to this compound have been investigated for their potential as herbicides. The amino oxazole derivatives can inhibit specific metabolic pathways in plants, leading to effective weed control. For example, N-substituted amino oxazoles have been patented for their herbicidal activity against a range of agricultural pests .

Synthetic Organic Chemistry

1. Synthesis of Heterocycles

The synthesis of this compound can be achieved through various methods that highlight its versatility in organic synthesis. Notably, electrochemical methods have been developed for synthesizing polysubstituted oxazoles efficiently from readily available substrates . This method allows for high yields and broad substrate scope under mild conditions.

2. Flow Chemistry Techniques

Recent advancements in flow chemistry have enabled the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles, including this compound. This method provides a streamlined approach to producing these compounds with minimal purification steps required .

Case Studies

Mecanismo De Acción

El mecanismo de acción del 2-amino-4-(propan-2-il)-1,3-oxazol-5-carboxilato de etilo implica su interacción con dianas moleculares específicas. El grupo amino puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el grupo éster puede sufrir hidrólisis para liberar metabolitos activos. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos biológicos observados.

Compuestos similares:

2-Amino-4-feniltiofeno-3-carboxilato de etilo: Estructura similar pero con un anillo de tiofeno en lugar de un anillo de oxazol.

2-Amino-4-(1-hidroxi-2-(1-(4-metoxifenil)propan-2-il)fenol): Estructura similar pero con diferentes sustituyentes en el anillo de oxazol.

Singularidad: El 2-amino-4-(propan-2-il)-1,3-oxazol-5-carboxilato de etilo es único debido a su combinación específica de grupos funcionales y la presencia del anillo de oxazol. Esta estructura confiere una reactividad química y una actividad biológica distintas en comparación con compuestos similares.

Comparación Con Compuestos Similares

Structural Analogues in the Oxazole and Thiazole Families

Ethyl 2-amino-4-(propan-2-yl)-1,3-thiazole-5-carboxylate (CAS 72850-76-1)

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate (CAS 2060062-22-6)

- Key Difference : Cyclopropyl substituent at position 4 instead of isopropyl.

- Impact : The cyclopropyl group introduces increased ring strain and altered lipophilicity, which may affect membrane permeability and metabolic stability.

- Molecular Weight : 196.21 g/mol (vs. 198.22 g/mol for the target compound).

Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

- Key Difference : Chloroethyl and trifluoromethyl groups at positions 2 and 4.

- Impact : The electron-withdrawing trifluoromethyl group enhances oxidative stability, while the chloroethyl substituent may confer reactivity for further derivatization.

Antibacterial Activity

- Ethyl 2-amino-4-(p-chlorophenyl)naphthopyrane-3-carboxylate (3e): Active against S. aureus and E. coli ().

- Triazolopyrimidine derivatives (12, 14, 16) : Show broad-spectrum activity against B. cereus, S. marcescens, and E. coli.

Inactive Compounds

- Aminoimino derivative 9 and pyranpyrimidin-11-one 6: Inactive against S. aureus and B. cereus, highlighting the importance of substituent choice.

Physicochemical Properties

Actividad Biológica

Ethyl 2-amino-4-(propan-2-yl)-1,3-oxazole-5-carboxylate is a heterocyclic compound characterized by the presence of an oxazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields such as organic synthesis and material science. The unique structure of this compound allows it to interact with biological targets, making it a subject of research for therapeutic development.

The molecular formula of this compound is with a molecular weight of 198.22 g/mol. The compound's structural features contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₃ |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 2060058-98-0 |

This compound exhibits biological activity through its interaction with specific molecular targets. The oxazole ring is crucial for binding to enzyme active sites or receptor sites, influencing their function. This compound may act as an enzyme inhibitor or receptor modulator, which is significant for therapeutic applications.

Therapeutic Potential

Research indicates that compounds containing oxazole rings, including this compound, can exhibit diverse biological activities such as:

- Anticancer : Potential cytotoxic effects against various cancer cell lines.

- Anti-inflammatory : Possible inhibition of inflammatory pathways.

- Antimicrobial : Activity against bacterial and fungal strains.

Case Studies and Research Findings

- Antitumor Activity : A study on derivatives of oxazole compounds demonstrated that modifications could lead to significant antitumor effects. For instance, derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CaCo-2, indicating promising anticancer properties .

- Enzyme Inhibition : this compound has been investigated for its inhibitory effects on enzymes like histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .

- Comparative Studies : When compared with similar compounds, such as ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, variations in substituents significantly affected the biological activity profiles, suggesting that structural modifications can enhance or diminish efficacy against specific targets.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.